molecular formula C11H6BrNO3S B1292363 2-Bromo-5-(4-nitrobenzoyl)thiophene CAS No. 909421-68-7

2-Bromo-5-(4-nitrobenzoyl)thiophene

Cat. No. B1292363
CAS RN: 909421-68-7
M. Wt: 312.14 g/mol
InChI Key: LHVCLCGDOGUBPC-UHFFFAOYSA-N
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Description

“2-Bromo-5-(4-nitrobenzoyl)thiophene” is a chemical compound with the CAS Number: 909421-68-7 . It has a molecular weight of 313.15 . The compound is also known as "(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone" .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-(4-nitrobenzoyl)thiophene” is 1S/C11H7BrNO3S/c12-10-6-5-9 (17-10)11 (14)7-1-3-8 (4-2-7)13 (15)16/h1-6,17H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Bromothiophenes, in general, can undergo metalation-alkylation reactions with various electrophiles to form various alkylated products . They can also undergo coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.15 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Organic Semiconductor Development

2-Bromo-5-(4-nitrobenzoyl)thiophene: is utilized in the development of organic semiconductors due to its stable thiophene core. The bromine and nitrobenzoyl groups enhance the compound’s ability to participate in cross-coupling reactions, which is crucial for creating conjugated systems that exhibit semiconducting properties .

Corrosion Inhibition

This compound serves as a precursor in synthesizing thiophene derivatives that act as corrosion inhibitors. Its molecular structure allows for the formation of protective layers on metals, thus preventing oxidative damage in industrial applications .

OLED Fabrication

The thiophene derivative is significant in fabricating organic light-emitting diodes (OLEDs). Its electronic properties enable the creation of electroluminescent materials that are essential for high-efficiency OLED screens .

Pharmacological Research

In pharmacology, 2-Bromo-5-(4-nitrobenzoyl)thiophene is a key intermediate in synthesizing compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. Its ability to undergo further functionalization makes it a valuable scaffold in drug discovery .

Organic Field-Effect Transistors (OFETs)

The compound’s molecular structure is conducive to the production of OFETs. Its electrical properties are harnessed to create thin-film transistors used in various electronic devices .

Advanced Material Science

Researchers use 2-Bromo-5-(4-nitrobenzoyl)thiophene to develop advanced materials with unique properties, such as high thermal stability and conductivity. These materials have applications in energy storage and photovoltaic cells .

Synthesis of Voltage-Gated Sodium Channel Blockers

The compound is instrumental in synthesizing voltage-gated sodium channel blockers. These blockers have medical applications, particularly in local anesthetics and treatments for cardiac arrhythmias .

Anti-Atherosclerotic Agent Synthesis

Finally, 2-Bromo-5-(4-nitrobenzoyl)thiophene is used in the synthesis of anti-atherosclerotic agents. Its structural flexibility allows for the creation of molecules that can help in the treatment and prevention of atherosclerosis .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-Bromo-5-(4-nitrobenzoyl)thiophene” can be found online . It is always recommended to follow safety guidelines when handling chemical compounds.

properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVCLCGDOGUBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641819
Record name (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(4-nitrobenzoyl)thiophene

CAS RN

909421-68-7
Record name (5-Bromothiophen-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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